molecular formula C8H10ClN5O3 B1603275 N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1068607-13-5

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Cat. No. B1603275
M. Wt: 259.65 g/mol
InChI Key: KFZYVWBFMJTADM-UHFFFAOYSA-N
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Patent
US07662819B2

Procedure details

To a solution of 5.8 g (30 mmol) 2,4-dichloro-5-nitropyrimidine in 120 mL of tetrahydrofuran (THF) at −78° C. under Argon atmosphere was added 5.2 mL (30 mmol) of N,N-diisopropylethylamine followed by 3.1 mL (30 mmol) of N-acetylethylenediamine. The mixture was stirred at −78° C. for 30 min, allowed to warm to room temperature, and stirred for an additional 3 hours. The solvent was removed in vacuo and the residue purified by flash chromatography eluting with EtOAc to provide the compound of formula (2), N-(2-(2-chloro-5-nitropyrimidin-4-ylamino)ethyl)acetamide as pale yellow solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.[C:21]([NH:24][CH2:25][CH2:26][NH2:27])(=[O:23])[CH3:22]>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:27][CH2:26][CH2:25][NH:24][C:21](=[O:23])[CH3:22])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(=O)NCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCCNC(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.